Propargyl-Tos

Description

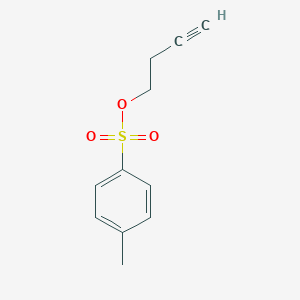

The exact mass of the compound 3-Butynyl p-toluenesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116062. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

but-3-ynyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h1,5-8H,4,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOASOOVVADOKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30297461 | |

| Record name | 3-Butynyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23418-85-1 | |

| Record name | 3-Butynyl p-toluenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23418-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butynyl p-toluenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023418851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23418-85-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butynyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | but-3-yn-1-yl 4-methylbenzene-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Propargyl Tosylate: A Comprehensive Technical Guide for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl tosylate (prop-2-yn-1-yl 4-methylbenzenesulfonate) is a highly versatile and reactive trifunctional reagent extensively utilized in organic synthesis. This technical guide provides an in-depth overview of its chemical properties, synthesis, and diverse applications, with a particular focus on its role in medicinal chemistry and drug development. Detailed experimental protocols for its synthesis and key transformations, including nucleophilic substitution, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and Sonogashira coupling, are presented. This guide aims to serve as a comprehensive resource for researchers leveraging the unique reactivity of propargyl tosylate in the design and synthesis of complex molecular architectures.

Introduction

Propargyl tosylate, systematically named prop-2-yn-1-yl 4-methylbenzenesulfonate, is an organic compound featuring a terminal alkyne, a methylene (B1212753) group, and a tosylate leaving group.[1] This unique combination of functional groups makes it a valuable building block for the introduction of the propargyl moiety into a wide range of molecules. The tosylate group is an excellent leaving group, rendering the adjacent methylene carbon highly susceptible to nucleophilic attack. Simultaneously, the terminal alkyne provides a handle for further functionalization through reactions such as "click chemistry" and cross-coupling reactions.[1]

In the realm of drug discovery and development, the propargyl group is a privileged structural motif found in numerous biologically active compounds. Its incorporation can lead to enhanced binding affinity, improved metabolic stability, and novel pharmacological activities. Propargyl tosylate serves as a key reagent for introducing this functionality, enabling the synthesis of diverse compound libraries for biological screening. It is considered a safer and more stable alternative to the highly shock-sensitive and thermally unstable propargyl bromide.[2]

Chemical and Physical Properties

Propargyl tosylate is a colorless to brown liquid at room temperature.[1] A summary of its key chemical and physical properties is provided in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀O₃S | [1] |

| Molecular Weight | 210.25 g/mol | |

| CAS Number | 6165-76-0 | [1] |

| Appearance | Clear colorless to brown liquid | [1] |

| Density | 1.215 g/mL at 20 °C | |

| Refractive Index | n20/D 1.530 | |

| Solubility | Soluble in chloroform, dichloromethane, DMSO, ethyl acetate. Insoluble in water. | [1] |

| Storage | 2-8°C |

Spectroscopic Data

The structural characterization of propargyl tosylate is typically achieved through nuclear magnetic resonance (NMR) spectroscopy.

| Nucleus | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Multiplicity | Reference |

| ¹H NMR (500 MHz, CDCl₃) | 7.76 | 8.0 | d | [2] |

| 7.30 | 8.5 | d | [2] | |

| 4.65 | 2.5 | d | [2] | |

| 2.49 | 2.5 | t | [2] | |

| 2.47 | - | s | [2] | |

| ¹³C NMR (125 MHz, CDCl₃) | 145.3 | - | - | [2] |

| 133.1 | - | - | [2] | |

| 130.0 | - | - | [2] | |

| 128.2 | - | - | [2] | |

| 77.4 | - | - | [2] | |

| 75.4 | - | - | [2] | |

| 57.44 | - | - | [2] | |

| 21.8 | - | - | [2] |

Synthesis of Propargyl Tosylate

Propargyl tosylate is readily synthesized from the commercially available and inexpensive starting materials, propargyl alcohol and tosyl chloride. The reaction proceeds via a nucleophilic attack of the alcohol on the sulfonyl chloride in the presence of a base.

Experimental Protocol: Synthesis of Propargyl Tosylate[2][5]

Materials:

-

Propargyl alcohol (1.0 mol, 58 mL)

-

Tosyl chloride (1.30 mol, 250 g)

-

Sodium hydroxide (B78521) (NaOH) pellets (5.00 mol, 200 g)

-

Diethyl ether (1000 mL)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

2 L round-bottom flask

-

Mechanical stirrer

-

Ice bath

Procedure:

-

A 2 L round-bottom flask equipped with a mechanical stirrer is charged with propargyl alcohol (1.0 mol), tosyl chloride (1.30 mol), and diethyl ether (1000 mL) under a nitrogen atmosphere.

-

The reaction mixture is cooled in an ice bath to 0 °C.

-

NaOH pellets (5.00 mol) are added in six portions to the vigorously stirred solution at 0 °C.

-

The resulting mixture is stirred overnight at room temperature.

-

The suspension is poured into cold water, and the aqueous layer is extracted with diethyl ether (2 x 250 mL).

-

The combined ether layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

-

The crude product is dried under high vacuum to yield pure propargyl tosylate as a dark liquid.

Caution: Gloves are required when handling propargyl tosylate.

Reactivity and Applications in Drug Development

Propargyl tosylate is a versatile electrophile and a key building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[1][3]

Nucleophilic Substitution

The primary mode of reactivity for propargyl tosylate is nucleophilic substitution, where the tosylate group is displaced by a wide range of nucleophiles. This allows for the direct introduction of the propargyl moiety.

This protocol provides a general procedure for the reaction of propargyl tosylate with a primary amine.

Materials:

-

Primary amine (5.0 eq.)

-

Propargyl tosylate (1.0 eq.)

-

Round-bottom flask

-

Condenser

Procedure: [4]

-

A round-bottomed flask equipped with a condenser is charged with the primary amine (5.0 eq.), propargyl tosylate (1.0 eq.), and ethanol.

-

The resulting solution is stirred at reflux temperature until thin-layer chromatography (TLC) shows complete consumption of the starting material.

-

The solution is cooled to room temperature, and the ethanol is removed in vacuo.

-

The excess primary amine is carefully distilled under reduced pressure to yield the N-propargylated product.

This protocol describes the conversion of an alcohol to a thiol via a tosylate intermediate, which can be adapted for the direct reaction of a thiol with propargyl tosylate.

Materials:

-

Thiol (or alcohol precursor)

-

Propargyl tosylate

-

Base (e.g., NaOH)

-

Solvent (e.g., THF/water)

-

Thiourea (if starting from alcohol)

Procedure (adapted for direct thiol reaction): [5]

-

A solution of the thiol and a suitable base (e.g., NaOH) in a solvent mixture like THF/water is prepared.

-

Propargyl tosylate is added to the stirred solution, and the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the S-propargylated product, which can be further purified by distillation or chromatography.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of propargyl tosylate and its derivatives is a key functional group for "click chemistry," most notably the CuAAC reaction. This reaction allows for the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting with an azide-containing molecule. This methodology is widely used in bioconjugation, drug discovery, and materials science.[6][7]

Materials:

-

Propargylated molecule (1 equivalent)

-

Azide-containing molecule (1 equivalent)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

-

Sodium ascorbate (B8700270) (0.5 equivalents)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, recommended for aqueous reactions)

-

Solvent (e.g., THF/water 1:1, or DMSO)

-

Nitrogen or Argon gas

Procedure:

-

In a reaction vessel, dissolve the propargylated molecule and the azide-containing molecule in the chosen solvent system.

-

Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes.

-

In a separate vial, prepare a stock solution of CuSO₄·5H₂O. In another vial, prepare a fresh stock solution of sodium ascorbate in deionized water.

-

To the stirred reaction mixture, add the CuSO₄·5H₂O solution. Immediately follow with the addition of the sodium ascorbate solution to initiate the reaction.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Once complete, quench the reaction by exposing it to air.

-

Work up the reaction by extraction with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the triazole product by column chromatography if necessary.

Sonogashira Coupling

The terminal alkyne of propargylated compounds can also participate in Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is catalyzed by palladium and copper complexes and is a powerful tool for the synthesis of complex aromatic and vinylic alkynes, which are common scaffolds in pharmaceuticals.[8][9]

Materials:

-

Propargylated substrate (1.1 eq.)

-

Aryl or heteroaryl tosylate/halide (1.0 eq.)

-

Palladium catalyst (e.g., Pd(OAc)₂, 3 mol%)

-

Ligand (e.g., CyPF-tBu, 7 mol%)

-

Base (e.g., K₃PO₄, 1.4 eq.)

-

Solvent (e.g., tBuOH)

-

Schlenk tube

Procedure:

-

A Schlenk tube is charged with the aryl or heteroaryl tosylate/halide (1.0 eq.), palladium catalyst (3 mol%), and ligand (7 mol%) under an argon atmosphere.

-

The propargylated substrate (1.1 eq.), base (1.4 eq.), and solvent are added.

-

The reaction mixture is stirred at an elevated temperature (e.g., 85 °C) for 5-18 hours, with progress monitored by TLC or GC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with an appropriate solvent and filtered.

-

The filtrate is concentrated, and the crude product is purified by column chromatography to afford the coupled product.

Conclusion

Propargyl tosylate is a powerful and versatile reagent in modern organic synthesis. Its trifunctional nature allows for the straightforward introduction of the propargyl moiety via nucleophilic substitution, followed by a wide array of transformations of the terminal alkyne. The applications in nucleophilic substitution, click chemistry, and Sonogashira coupling highlight its importance in the construction of complex molecular frameworks relevant to drug discovery and materials science. The detailed protocols provided in this guide offer a practical resource for researchers aiming to utilize propargyl tosylate in their synthetic endeavors. As a stable and safe alternative to other propargylating agents, propargyl tosylate will undoubtedly continue to be a valuable tool for synthetic chemists.

References

- 1. Page loading... [guidechem.com]

- 2. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]

- 3. natural products [www2.chemistry.msu.edu]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Click Chemistry [organic-chemistry.org]

- 7. interchim.fr [interchim.fr]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of Propargyl-Tosylate in Click Chemistry

Propargyl-tosylate (Propargyl-Tos) serves as a critical reagent in the field of bioconjugation and materials science, primarily for its role in introducing a terminal alkyne functionality into a target molecule. This "alkyne handle" is the key component for one of the most robust and widely used "click" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide provides a detailed examination of the mechanism, experimental protocols, and quantitative data associated with the use of this compound in click chemistry.

Part 1: The Propargylation Step - Installation of the Alkyne Handle

The primary function of this compound is to act as an efficient propargylating agent. It covalently attaches a propargyl group (HC≡C-CH₂-) to a nucleophilic site on a substrate molecule. This is achieved through a nucleophilic substitution reaction, where the excellent leaving group ability of the tosylate anion is paramount.

Mechanism of Propargylation

Propargyl-tosylate is synthesized from propargyl alcohol and tosyl chloride.[1] The tosylate group (TsO⁻) is a sulfonate ester which is a very stable anion and therefore an excellent leaving group.[2] The propargylation reaction typically proceeds via an SN2 mechanism. A nucleophile (Nu⁻), such as an amine, thiol, alkoxide, or carbanion on the target molecule, attacks the methylene (B1212753) carbon (the carbon adjacent to the oxygen of the tosylate group). This attack occurs from the backside, leading to the displacement of the tosylate group and the formation of a new carbon-nucleophile bond.

This process effectively installs the terminal alkyne onto the target molecule, preparing it for the subsequent click reaction. Propargyl-tosylate is often considered a safer and more manageable alternative to the more volatile and corrosive propargyl bromide.[1][3]

Experimental Protocols

Protocol 1: Synthesis of Propargyl-Tosylate [1] This protocol is adapted from a procedure for the tosylation of propargyl alcohol.

-

Setup: A round bottom flask equipped with a mechanical stirrer is charged with propargyl alcohol (1.0 mol), tosyl chloride (1.3 mol), and diethyl ether (1000 mL) under a nitrogen atmosphere.

-

Cooling: The reaction mixture is cooled in an ice bath to 0 °C.

-

Base Addition: Sodium hydroxide (B78521) (NaOH) pellets (5.0 mol) are added portion-wise to the solution under vigorous stirring, maintaining the temperature at 0 °C.

-

Reaction: The resulting mixture is stirred overnight, allowing it to gradually warm to room temperature.

-

Workup: The suspension is poured into cold water. The aqueous layer is extracted twice with diethyl ether.

-

Purification: The combined ether layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated under reduced pressure. Pure propargyl-tosylate is obtained as a dark liquid after drying under a high vacuum.

Protocol 2: General Propargylation of a Carbon Nucleophile (Diethyl Acetamidomalonate) [1]

-

Setup: In an oven-dried flask under a nitrogen atmosphere, diethyl 2-acetamidomalonate is dissolved in dry dioxane.

-

Deprotonation: Potassium tert-butoxide is added to deprotonate the malonate, forming the enolate nucleophile.

-

Alkylation: Propargyl-tosylate is added to the solution. The reaction mixture is stirred until the starting material is consumed (monitored by TLC or NMR).

-

Workup: The reaction is quenched, and the product is extracted and purified, often yielding the propargylated derivative quantitatively.

Quantitative Data on Propargylation

The efficiency of propargylation is crucial for the overall success of the click chemistry workflow. Below is a summary of representative yields.

| Nucleophile/Substrate | Propargylating Agent | Base/Conditions | Yield (%) | Reference |

| Propargyl Alcohol | Tosyl Chloride | NaOH, Ether, 0°C to RT | 84.0 | [1] |

| Diethyl 2-acetamidomalonate | Propargyl-Tosylate | Potassium tert-butoxide, Dioxane | Quantitative | [1] |

| 6-methyl-2-pyridinemethanol | Tosyl Chloride | Pyridine (as base and solvent) | - | [4] |

| Isatin-derived imines | Propargyl Bromide | Zinc-mediated | Good | [5] |

Part 2: The "Click" Step - Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the alkyne handle is installed, the molecule is ready for the click reaction. The CuAAC is the most prominent example of click chemistry, involving the reaction between the terminal alkyne and an azide-functionalized molecule to form a highly stable 1,2,3-triazole ring.[6][7] This reaction is known for its high efficiency, mild reaction conditions, and bioorthogonality, as neither azides nor terminal alkynes are typically found in biological systems.[8][9]

Mechanism of CuAAC

The uncatalyzed Huisgen 1,3-dipolar cycloaddition requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[10] The introduction of a Copper(I) catalyst dramatically accelerates the reaction by orders of magnitude and provides exclusively the 1,4-disubstituted triazole product.[10]

The catalytic cycle is generally understood to proceed as follows:

-

Formation of Copper Acetylide: The terminal alkyne reacts with the Cu(I) catalyst to form a copper acetylide intermediate.

-

Coordination and Cyclization: The azide (B81097) coordinates to the copper center, bringing it into proximity with the activated alkyne. This facilitates a stepwise cyclization process.

-

Ring Formation: A six-membered copper-containing metallacycle forms.

-

Product Release: The metallacycle rearranges to form the stable triazole ring, releasing the Cu(I) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

Protocol 3: General Procedure for CuAAC Reaction [11][12]

-

Setup: The propargylated molecule (1.0 equiv) and the azide-containing molecule (1.0-1.2 equiv) are dissolved in a suitable solvent system, often a mixture like t-butanol/water or DMF.

-

Catalyst Preparation: The Cu(I) catalyst is typically generated in situ. A solution of copper(II) sulfate (CuSO₄) (e.g., 0.01-0.1 equiv) is added, followed by a reducing agent such as sodium ascorbate (B8700270) (e.g., 0.1-1.0 equiv). Alternatively, a Cu(I) source like CuBr or CuI can be used directly, often with a stabilizing ligand like TBTA or THPTA to prevent oxidation and improve solubility.

-

Reaction: The reaction mixture is stirred at room temperature. The progress is monitored by TLC, LC-MS, or NMR. Reactions are often complete within minutes to a few hours.

-

Workup and Purification: Upon completion, the product is isolated. This may involve filtration, extraction, or, if necessary for high purity, column chromatography. In many bioconjugation applications, excess reagents are removed by dialysis or size-exclusion chromatography.

Quantitative Data on CuAAC Reactions

The CuAAC reaction is renowned for its high yields, even at low reactant concentrations.

| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Yield (%) | Reference |

| 1,5-dibenzyl-3-propargyl-1,5-benzodiazepine-2,4-dione | Alkyl Azides | CuSO₄ / Sodium Ascorbate | Ethanol/Water | Quantitative | [11] |

| DL-propargylglycine (8) | Benzyl azide (2) | CuBr / Sodium Ascorbate | t-BuOH/H₂O | High | [13] |

| DL-propargylglycine (8) | Benzyl azide (2) | CuBr / Sodium Ascorbate | 0.1 M Phosphate Buffer | ~85 | [14] |

| Octapropargyl resorcin[5]arene | Azidoethyl glucoside | CuI / DIPEA | Chloroform (reflux) | 91 | [15] |

Overall Workflow Visualization

The entire process, from a starting substrate to a final triazole-linked conjugate, can be visualized as a two-stage workflow. This logical flow is central to the application of this compound in modern chemical synthesis and bioconjugation.

Conclusion

Propargyl-tosylate plays an indispensable role in click chemistry by providing a reliable method for installing the requisite alkyne functionality onto a wide range of molecules. Its mechanism of action is a straightforward SN2 displacement, valued for its efficiency and the stability of the resulting propargylated product. This initial step enables the subsequent CuAAC reaction, a powerful ligation tool that forms the cornerstone of click chemistry. For researchers in drug development, diagnostics, and materials science, a thorough understanding of this two-stage process—from the initial propargylation to the final triazole formation—is essential for designing and executing robust strategies for molecular assembly and bioconjugation.

References

- 1. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. labinsights.nl [labinsights.nl]

- 7. Click chemistry - Wikipedia [en.wikipedia.org]

- 8. interchim.fr [interchim.fr]

- 9. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Click Chemistry [organic-chemistry.org]

- 11. revues.imist.ma [revues.imist.ma]

- 12. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Determination of Click Reaction in the Presence of Glycine Derivatives and in Dilute Solution [file.scirp.org]

- 14. scirp.org [scirp.org]

- 15. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]

Propargyl Tosylate: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Propargyl tosylate (prop-2-yn-1-yl 4-methylbenzenesulfonate) is a vital reagent in organic synthesis, prized for its utility in introducing the propargyl group into a wide array of molecules. This functional group is a cornerstone in the construction of complex molecular architectures, particularly in the development of pharmaceuticals and functional materials. Propargyl tosylate serves as a stable and reactive alternative to the more hazardous propargyl bromide, making it a preferred choice in many synthetic applications, including nucleophilic substitutions and cross-coupling reactions.[1] This guide provides an in-depth overview of its synthesis and a detailed protocol for its characterization.

Synthesis of Propargyl Tosylate

The most common and efficient method for synthesizing propargyl tosylate is through the tosylation of propargyl alcohol. This reaction involves the treatment of propargyl alcohol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base, typically sodium hydroxide (B78521), in a suitable solvent like diethyl ether.[2][3]

Experimental Protocol

A detailed procedure for the synthesis of propargyl tosylate is outlined below, adapted from established literature.[2][3]

Materials and Equipment:

-

2 L round-bottom flask

-

Mechanical stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

High-vacuum line

Reaction Scheme:

Procedure:

-

A 2 L round-bottom flask is equipped with a mechanical stirrer and charged with propargyl alcohol (58 mL, 1.0 mol), p-toluenesulfonyl chloride (250 g, 1.30 mol), and diethyl ether (1000 mL) under a nitrogen atmosphere.[2][3]

-

The resulting mixture is cooled to 0 °C in an ice bath.

-

Sodium hydroxide pellets (200 g, 5.00 mol) are added to the solution in six portions while maintaining vigorous stirring at 0 °C.[2][3]

-

The reaction mixture is then allowed to warm to room temperature and is stirred overnight.[2][3]

-

After the reaction is complete, the suspension is poured into cold water.

-

The aqueous layer is extracted twice with diethyl ether (2 x 250 mL).[2][3]

-

The combined ether layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and then concentrated using a rotary evaporator.[2][3]

-

The final product, pure propargyl tosylate, is obtained as a dark liquid after drying under a high vacuum, yielding approximately 185 g (84.0%).[2][3]

Caution: It is imperative to wear gloves when handling propargyl tosylate.[2][3]

Data Presentation: Synthesis Parameters

| Reactant/Reagent | Molecular Formula | Amount | Molar Equivalent |

| Propargyl Alcohol | C₃H₄O | 58 mL | 1.0 mol |

| p-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 250 g | 1.30 mol |

| Sodium Hydroxide | NaOH | 200 g | 5.00 mol |

| Diethyl Ether | (C₂H₅)₂O | 1000 mL | - |

Characterization of Propargyl Tosylate

The identity and purity of the synthesized propargyl tosylate are confirmed through various analytical techniques, primarily spectroscopic methods.

Physical and Chemical Properties

| Property | Value |

| Appearance | Clear colorless to brown/dark liquid[1][2] |

| Molecular Formula | C₁₀H₁₀O₃S[1] |

| Molecular Weight | 210.25 g/mol [1] |

| Density | 1.215 g/mL at 20 °C |

| Refractive Index | n20/D 1.530 |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, DMSO, Ethyl Acetate. Not miscible in water.[1] |

| Storage | 2-8°C |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure of propargyl tosylate. The spectra are typically recorded in deuterated chloroform (CDCl₃).

| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic Protons (Ar-H) | 7.76 | Doublet | 8.0 | 2H |

| Aromatic Protons (Ar-H) | 7.30 | Doublet | 8.5 | 2H |

| Methylene Protons (-CH₂-) | 4.65 | Doublet | 2.5 | 2H |

| Acetylenic Proton (≡C-H) | 2.49 | Triplet | 2.5 | 1H |

| Methyl Protons (-CH₃) | 2.47 | Singlet | - | 3H |

| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δ, ppm) |

| Aromatic Carbon (quaternary) | 145.3 |

| Aromatic Carbon (quaternary) | 133.1 |

| Aromatic Carbon | 130.0 |

| Aromatic Carbon | 128.2 |

| Acetylenic Carbon | 77.4 |

| Acetylenic Carbon | 75.4 |

| Methylene Carbon (-CH₂-) | 57.44 |

| Methyl Carbon (-CH₃) | 21.8 |

Spectroscopic data sourced from Beilstein Journal of Organic Chemistry.[2][3]

Visualized Workflows

The following diagrams illustrate the synthesis and characterization workflows for propargyl tosylate.

Caption: Synthesis workflow for propargyl tosylate.

Caption: Logical workflow for the characterization of propargyl tosylate.

References

- 1. Page loading... [guidechem.com]

- 2. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]

Propargyl-Tosylate (Propargyl p-toluenesulfonate): A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Propargyl-tosylate (Propargyl-Tos), a key reagent in organic synthesis and a valuable linker in the development of antibody-drug conjugates (ADCs), requires careful handling and storage to ensure its integrity and prevent hazardous situations.[1][2] This technical guide provides an in-depth overview of the stability profile of this compound, recommended storage conditions, and safe handling practices.

Chemical Profile and Physical Properties

Propargyl-tosylate, systematically named prop-2-yn-1-yl 4-methylbenzenesulfonate, is a versatile organic compound utilized for the introduction of the propargyl group in various chemical transformations.[3][4][5] Its physical state can vary from a clear, colorless to brown liquid to a powder.[5]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃S | [3] |

| Molecular Weight | 210.25 g/mol | [4] |

| Density | ~1.215 g/mL at 20 °C | [6] |

| Appearance | Clear colorless to brown liquid or powder | [5] |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, DMSO, and ethyl acetate. Insoluble in water. | [5] |

Stability Profile

This compound is known to be sensitive to several environmental factors that can compromise its chemical integrity. Understanding these sensitivities is crucial for maintaining the quality of the reagent and ensuring the reproducibility of experimental results.

Key Stability Concerns:

-

Heat Sensitivity: The compound is susceptible to degradation at elevated temperatures.[7][8] Exposure to excess heat should be avoided to prevent decomposition.[8]

-

Light Sensitivity: this compound is light-sensitive, and exposure to direct sunlight or other sources of high-intensity light can lead to degradation.[7][8]

-

Hazardous Polymerization: There is a potential for hazardous polymerization to occur, although the specific conditions triggering this are not extensively detailed in the available literature.[7][8]

Incompatibilities:

To prevent potentially hazardous reactions and degradation, this compound should not be stored with or exposed to strong oxidizing agents .[7][8]

Hazardous Decomposition Products:

In the event of decomposition, typically under fire conditions, this compound can release toxic fumes and gases, including:

Recommended Storage Conditions

Proper storage is paramount to preserving the stability and reactivity of this compound. The following conditions are recommended based on information from various suppliers and safety data sheets:

| Parameter | Recommended Condition | Reference |

| Temperature | 2-8°C (Refrigerated) | [4][6] |

| -20°C (for PEGylated derivatives) | [9] | |

| Room temperature (short-term, away from light) | [3] | |

| Atmosphere | Store in a well-ventilated place. | [5][7] |

| Light | Protect from direct sunlight. | [8] |

| Container | Keep container tightly closed in a dry place. | [5][8] |

Experimental Protocols & Methodologies

General Stability Assessment Workflow:

Factors Affecting this compound Stability

The stability of this compound is influenced by a combination of physical and chemical factors. The following diagram illustrates the logical relationships between these factors and the potential for degradation.

Safe Handling and Personal Protective Equipment (PPE)

Due to its potential hazards, appropriate safety measures must be in place when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5][7]

-

Ensure that eyewash stations and safety showers are readily accessible.[8]

Personal Protective Equipment:

-

Eye Protection: Wear safety glasses with side shields or chemical goggles.[10]

-

Hand Protection: Use chemically resistant gloves. Inspect gloves prior to use.[10]

-

Skin and Body Protection: Wear a lab coat. In case of potential for significant exposure, impervious clothing may be necessary.[10]

-

Respiratory Protection: If working outside of a fume hood or if dusts/aerosols may be generated, use a NIOSH-approved respirator.[6]

Hygiene Measures:

By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the quality and integrity of this compound, leading to more reliable and safer scientific outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. chemwhat.com [chemwhat.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Page loading... [guidechem.com]

- 6. 对甲苯磺酸丙炔酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. Propargyl-PEG6-Tos, 1422023-55-9 | BroadPharm [broadpharm.com]

- 10. cleanchemlab.com [cleanchemlab.com]

Propargyl Tosylate: A Comprehensive Technical Guide to Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Propargyl tosylate (CAS No. 6165-76-0) is a versatile reagent in organic synthesis, valued for its role in introducing the propargyl group into molecules, a key step in the synthesis of pharmaceuticals, agrochemicals, and other complex organic compounds.[1] Its utility in click chemistry and as a linker in antibody-drug conjugates (ADCs) further underscores its importance in modern drug development.[2] However, its reactivity also necessitates a thorough understanding and implementation of stringent safety protocols to mitigate potential hazards. This guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses required for the safe use of propargyl tosylate in a laboratory setting.

Hazard Identification and Risk Assessment

Propargyl tosylate is classified as a hazardous substance. A thorough risk assessment should be conducted before any handling.

Primary Hazards:

-

Serious Eye Irritation: Causes serious eye irritation.[3][4]

-

Respiratory Irritation: May cause respiratory irritation.[3][4]

GHS Hazard Statements: H315, H319, H335[4]

Signal Word: Warning[4]

Engineering and Administrative Controls

To minimize exposure, a combination of engineering and administrative controls is essential.

-

Ventilation: All handling of propargyl tosylate should be conducted in a well-ventilated area.[3] The use of a chemical fume hood is strongly recommended.[5]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

-

Restricted Access: The area where propargyl tosylate is handled should be clearly marked and access restricted to authorized personnel only.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling propargyl tosylate.

-

Eye and Face Protection: Wear chemical-resistant safety goggles or a face shield.[5] Standard laboratory safety glasses are not sufficient.

-

Hand Protection: Chemical-resistant gloves are mandatory.[7] Given that no specific glove material is universally recommended, it is advisable to consult the glove manufacturer's resistance data for tosylates or similar chemicals.

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[8]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]

Safe Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

-

Keep away from heat, sparks, and open flames.[6]

Storage:

Accidental Release and Emergency Procedures

Spill Response:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Absorb the spill with an inert, non-combustible material such as sand, silica (B1680970) gel, or vermiculite.[8][9]

-

Collect the absorbed material into a suitable, labeled container for disposal.[6]

-

Do not let the chemical enter drains.[5]

First Aid Measures:

-

If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][9] If skin irritation occurs, seek medical attention.[3]

-

If in Eyes: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[3][9] Remove contact lenses if present and easy to do. Continue rinsing.[3] Seek immediate medical attention from an ophthalmologist.[3]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[3] If the person feels unwell, call a poison center or doctor.[3]

-

If Swallowed: Rinse the mouth with water.[5] Immediately make the victim drink at least two glasses of water.[3] Seek medical attention.[5]

Disposal Considerations

Dispose of propargyl tosylate and any contaminated materials as hazardous waste.[3] This should be done through a licensed disposal company and in accordance with all local, state, and federal regulations.[5]

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 6165-76-0 | [1][4][10] |

| Molecular Formula | C₁₀H₁₀O₃S | [1][6][10] |

| Molecular Weight | 210.25 g/mol | [4][10] |

| Appearance | Clear colorless to brown liquid | [1] |

| Density | 1.215 g/mL at 20 °C | [4] |

| Flash Point | 100 °C (212 °F) - closed cup | [4] |

| Storage Temperature | 2-8°C | [4][10] |

Experimental Protocol: General Handling Procedure

The following is a generalized procedure for handling propargyl tosylate in a laboratory setting. Specific experimental conditions may require modifications to this protocol.

-

Preparation:

-

Ensure a chemical fume hood is certified and functioning correctly.

-

Gather all necessary materials, including propargyl tosylate, solvents, reagents, and glassware.

-

Don all required personal protective equipment (goggles, gloves, lab coat).

-

Set up the reaction apparatus within the fume hood.

-

-

Dispensing and Reaction:

-

Carefully measure and dispense the required amount of propargyl tosylate using appropriate techniques to avoid spills and aerosol generation.

-

Perform the reaction in a closed or contained system whenever possible.

-

Maintain constant vigilance over the reaction, noting any unexpected changes.

-

-

Work-up and Purification:

-

Quench the reaction carefully, being mindful of any potential exotherms.

-

Perform extractions and other purification steps within the fume hood.

-

Handle all waste streams as hazardous.

-

-

Decontamination and Cleanup:

-

Wipe down all work surfaces with an appropriate decontaminating solution.

-

Thoroughly clean all glassware that came into contact with propargyl tosylate.

-

Properly dispose of all contaminated disposable materials in a designated hazardous waste container.

-

Remove and properly store or dispose of PPE.

-

Wash hands thoroughly with soap and water.

-

Visualized Workflows

Caption: Workflow for safe handling of propargyl tosylate.

Caption: Emergency response for propargyl tosylate exposure.

References

- 1. Page loading... [wap.guidechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Propargyl p-toluenesulfonate ≥97.0% (GC) | 6165-76-0 [sigmaaldrich.com]

- 5. broadpharm.com [broadpharm.com]

- 6. fishersci.com [fishersci.com]

- 7. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

Propargyl-Tosylate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-tosylate, also known as propargyl p-toluenesulfonate, is a versatile reagent in organic synthesis, valued for its role in introducing the propargyl group into various molecules.[1] Its efficacy in chemical reactions is often dependent on its solubility in the chosen solvent system. This technical guide provides a comprehensive overview of the solubility of propargyl-tosylate in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide also furnishes a detailed experimental protocol for researchers to determine these values in their own laboratories.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. Propargyl-tosylate possesses both polar (tosylate group) and non-polar (propargyl group and the tolyl group) characteristics, leading to its solubility in a variety of organic solvents. Factors such as temperature, pressure, and the presence of impurities can also influence solubility.

Qualitative Solubility of Propargyl-Tosylate

Based on available data, propargyl-tosylate exhibits good solubility in several common organic solvents. It is reported to be soluble in chloroform, dichloromethane, dimethyl sulfoxide (B87167) (DMSO), ethyl acetate, ethanol, and acetone.[1] Conversely, it is not miscible with or is insoluble in water.[1]

A summary of the qualitative solubility is presented in the table below.

| Solvent | Chemical Formula | Polarity | Qualitative Solubility |

| Chloroform | CHCl₃ | Non-polar | Soluble[1] |

| Dichloromethane | CH₂Cl₂ | Polar aprotic | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar aprotic | Soluble[1] |

| Ethyl Acetate | CH₃COOCH₂CH₃ | Polar aprotic | Soluble[1] |

| Ethanol | CH₃CH₂OH | Polar protic | Soluble[1] |

| Acetone | CH₃COCH₃ | Polar aprotic | Soluble[1] |

| Water | H₂O | Polar protic | Insoluble/Not miscible[1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a standardized experimental protocol is necessary. The following method outlines the isothermal shake-flask method, a common and reliable technique for determining the solubility of a solid in a liquid.

Materials and Equipment

-

Propargyl-tosylate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of propargyl-tosylate to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The shaking facilitates the dissolution process.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Alternatively, the samples can be centrifuged at the experimental temperature, and the supernatant can then be carefully collected.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of propargyl-tosylate.

-

Prepare a calibration curve using standard solutions of known concentrations of propargyl-tosylate to quantify the amount in the experimental samples.

-

-

Data Calculation:

-

Calculate the solubility of propargyl-tosylate in each solvent using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of propargyl-tosylate solubility.

References

The Pivotal Role of the Tosyl Group in Propargyl Tosylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl tosylate (Propargyl-Tos), a compound featuring a reactive propargyl group appended to a tosylate ester, serves as a cornerstone reagent in modern organic synthesis and drug development. The efficacy of this compound is fundamentally dictated by the exceptional leaving group ability of the tosyl group. This technical guide provides a comprehensive analysis of the tosyl group's role in activating the propargyl moiety for a diverse range of chemical transformations. Key aspects including the chemical principles governing its reactivity, quantitative comparisons of its leaving group ability, detailed experimental protocols, and its application in the synthesis of pharmacologically active agents are discussed. Particular emphasis is placed on its utility in nucleophilic substitution reactions and its burgeoning role in bioconjugation via "click" chemistry.

The Chemical Foundation of the Tosyl Group's Efficacy

The hydroxyl group (-OH) of propargyl alcohol is an inherently poor leaving group due to the high basicity of the resulting hydroxide (B78521) ion (HO⁻). To facilitate nucleophilic substitution reactions, the hydroxyl group must be converted into a more stable anion that is a weaker base. The p-toluenesulfonyl (tosyl) group fulfills this requirement exceptionally well.

The tosylation of propargyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine, transforms the hydroxyl group into a tosylate ester. The resulting tosylate anion (TsO⁻) is an excellent leaving group due to its remarkable stability, which arises from:

-

Resonance Delocalization: The negative charge on the oxygen atom is delocalized across the three oxygen atoms of the sulfonyl group and the aromatic ring. This distribution of charge significantly stabilizes the anion.

-

Inductive Effects: The electron-withdrawing nature of the sulfonyl group and the phenyl ring further disperses the negative charge, contributing to the stability of the tosylate anion.

This inherent stability lowers the activation energy for nucleophilic attack at the propargylic carbon, making this compound a highly reactive and versatile electrophile.

Quantitative Comparison of Leaving Group Ability

The effectiveness of a leaving group can be quantitatively assessed by comparing the pKa of its conjugate acid and the relative rates of reaction. A lower pKa value of the conjugate acid corresponds to a more stable anion and thus a better leaving group.

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Rate of Sₙ2 Reaction |

| Tosylate (TsO⁻) | p-Toluenesulfonic acid | -2.8 | ~50,000 |

| Mesylate (MsO⁻) | Methanesulfonic acid | -1.9 | ~30,000 |

| Triflate (TfO⁻) | Triflic acid | -14 | ~1,000,000,000 |

| Iodide (I⁻) | Hydroiodic acid | -10 | 100,000 |

| Bromide (Br⁻) | Hydrobromic acid | -9 | 10,000 |

| Chloride (Cl⁻) | Hydrochloric acid | -7 | 200 |

| Hydroxide (HO⁻) | Water | 15.7 | ~1 |

Data compiled from various sources. Relative rates are approximate and can vary with substrate, nucleophile, and solvent.

As the data illustrates, the tosylate group is an excellent leaving group, significantly more effective than halides and vastly superior to the hydroxide ion, making this compound a highly reactive substrate for nucleophilic substitution.

Key Reaction Pathways Involving Propargyl Tosylate

The primary utility of this compound lies in its ability to undergo nucleophilic substitution and related reactions, providing a robust method for the introduction of the propargyl moiety into a wide array of molecules.

Nucleophilic Substitution Reactions

This compound readily reacts with a diverse range of nucleophiles in Sₙ2 reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: Generalized Sₙ2 reaction of Propargyl Tosylate with a nucleophile.

Application in Drug Synthesis: The Case of Rasagiline

A prominent example of this compound in drug development is its use in the synthesis of Rasagiline, a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[1] In a key step of the synthesis, this compound serves as the electrophile for the N-alkylation of (R)-1-aminoindan.

References

Propargyl-Tos in Bioconjugation: A Technical Guide for Researchers

An in-depth exploration of the chemistry, applications, and methodologies for utilizing propargyl-p-toluenesulfonate (Propargyl-Tos) in the modification of biological macromolecules.

Introduction

Propargyl-p-toluenesulfonate, commonly referred to as this compound, has emerged as a valuable reagent in the field of bioconjugation. Its utility lies in its ability to introduce a terminal alkyne group onto biomolecules, providing a versatile handle for subsequent "click" chemistry reactions. This technical guide provides a comprehensive overview of the applications of this compound in bioconjugation, with a focus on its reactivity with amino acid residues, quantitative data on these reactions, detailed experimental protocols, and its role in the development of advanced biotherapeutics and research probes.

This compound is a bifunctional molecule featuring a propargyl group, which contains a terminal alkyne, and a tosylate group. The tosylate is an excellent leaving group, facilitating nucleophilic substitution reactions with various functional groups present on biomolecules. This allows for the covalent attachment of the propargyl moiety, which can then be utilized in highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. These click chemistry reactions enable the attachment of a wide array of molecules, including reporter tags, imaging agents, polyethylene (B3416737) glycol (PEG) chains, and cytotoxic drugs.

Reactivity with Amino Acid Residues

The primary mode of action of this compound in bioconjugation is the alkylation of nucleophilic amino acid side chains on proteins. The reactivity is largely dependent on the nucleophilicity of the amino acid residue and the reaction conditions, such as pH.

Cysteine Propargylation

Cysteine, with its highly nucleophilic thiol group, is a primary target for alkylation by this compound. The reaction proceeds via an S_N2 mechanism, where the thiolate anion attacks the propargylic carbon, displacing the tosylate group and forming a stable thioether bond. This reaction is generally efficient and selective for cysteine residues under appropriate pH conditions.

Lysine (B10760008) and Tyrosine Propargylation

While less nucleophilic than the thiol group of cysteine, the ε-amino group of lysine and the phenolic hydroxyl group of tyrosine can also be modified by this compound, particularly at higher pH values where these groups are deprotonated and more nucleophilic. However, achieving high selectivity for these residues over the more reactive cysteines can be challenging. The Nicholas reaction, which utilizes a dicobalt hexacarbonyl-stabilized propargylium cation, offers an alternative acid-promoted method for the propargylation of hydroxyl, sulfhydryl, amino, and carboxyl groups.

Methionine Propargylation and Propargyl-Assisted Amidation

Recent studies have also explored the modification of methionine residues. Furthermore, an interesting reactivity pattern known as "propargyl-assisted selective amidation" has been observed, where glycine (B1666218) propargyl esters exhibit selective reactivity towards linear alkylamines.

Quantitative Data on Propargylation Reactions

The efficiency of propargylation reactions is crucial for the successful generation of well-defined bioconjugates. The following tables summarize available quantitative data on the yields and kinetics of these reactions.

| Amino Acid Derivative | Propargylating Agent | Reaction Conditions | Yield (%) | Reference |

| N-acetyl-L-cysteine ethyl ester | Co₂(CO)₆-propargyl alcohol | BF₃OEt₂ | 86 | [1] |

| N-Fmoc-L-cysteine ethyl ester | Co₂(CO)₆-propargyl alcohol | BF₃OEt₂ | 71 | [1] |

| N-Fmoc-L-cysteine | Co₂(CO)₆-methyl propargyl ether | BF₃OEt₂ | 67 | [1] |

| N-Boc-L-tyrosine methyl ester | Co₂(CO)₆-propargyl alcohol | BF₃OEt₂ | 45 | [1] |

| N-Fmoc-L-tyrosine ester | Co₂(CO)₆-methyl propargyl ether | BF₃OEt₂ | 73 | [1] |

Table 1: Yields of Propargylation of Amino Acid Derivatives using the Nicholas Reaction. [1]

| Compound | Half-life (t₁/₂) in mouse liver microsomes |

| Propargyl-linked antifolate (Lead compound) | ~20 min |

| Propargyl-linked antifolate (Optimized) | 65 min |

Table 2: Metabolic Stability of Propargyl-Linked Compounds.

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation of bioconjugation strategies. Below are representative protocols for protein modification using a propargylating agent followed by a click chemistry reaction.

Protocol 1: General Procedure for Protein Propargylation with Propargyl Tosylate

Materials:

-

Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Propargyl-p-toluenesulfonate (this compound)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP), if targeting cysteines involved in disulfide bonds

-

Desalting column (e.g., PD-10)

Procedure:

-

Protein Preparation: If targeting cysteines within disulfide bonds, treat the protein with a 10-fold molar excess of TCEP in PBS for 1 hour at room temperature to reduce the disulfide bonds. Subsequently, remove the excess TCEP using a desalting column equilibrated with PBS.

-

Reaction Setup: Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

-

Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The optimal reaction time and temperature may need to be determined empirically for each specific protein.

-

Purification: Remove the excess unreacted this compound and byproducts by size-exclusion chromatography using a desalting column equilibrated with a suitable buffer for the subsequent click reaction (e.g., PBS).

-

Characterization: Confirm the successful propargylation of the protein using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) to detect the mass increase corresponding to the addition of the propargyl group.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Propargylated Protein

Materials:

-

Propargylated protein in PBS

-

Azide-functionalized molecule (e.g., fluorescent dye, biotin-azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent for Cu(II) to Cu(I) (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine, THPTA)

-

Desalting column

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 250 mM stock solution of sodium ascorbate (B8700270) in water (freshly prepared).

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

Reaction Mixture Assembly: In a microcentrifuge tube, combine the following in order:

-

Propargylated protein solution.

-

Azide-functionalized molecule (add a 5- to 10-fold molar excess over the protein).

-

THPTA (to a final concentration of 1 mM).

-

CuSO₄ (to a final concentration of 0.5 mM).

-

Sodium ascorbate (to a final concentration of 5 mM).

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1 hour.

-

Purification: Purify the resulting bioconjugate using a desalting column to remove excess reagents.

-

Characterization: Analyze the final product by SDS-PAGE with in-gel fluorescence (if a fluorescent azide (B81097) was used) and mass spectrometry to confirm successful conjugation.

Visualization of Experimental Workflows and Signaling Pathways

Graphviz diagrams can be used to visualize the logical flow of experiments and the involvement of propargyl-modified proteins in cellular signaling pathways.

Applications in Drug Development and Research

The ability to introduce a versatile alkyne handle onto biomolecules has made this compound and related reagents valuable tools in various areas of research and drug development.

Antibody-Drug Conjugates (ADCs)

Propargyl-containing linkers are employed in the synthesis of ADCs, which are targeted cancer therapeutics. In this context, an antibody is modified with a propargyl group, which then serves as an attachment point for a cytotoxic drug functionalized with an azide. This approach allows for the creation of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which can lead to improved therapeutic efficacy and safety profiles.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. Propargyl-containing PEG linkers are used in the synthesis of PROTACs to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.

Probes for Studying Cellular Processes

Propargyl-modified biomolecules serve as powerful probes for studying a variety of cellular processes. For instance, propargyl-modified ubiquitin has been used as an activity-based probe to study deubiquitinating enzymes (DUBs), which play crucial roles in the ubiquitin-proteasome system. Similarly, propargyl-containing probes are being developed to study kinase activity and other signaling pathways. The ability to attach reporter molecules via click chemistry allows for the visualization and quantification of these processes in complex biological systems.

Conclusion

Propargyl-p-toluenesulfonate is a versatile and powerful reagent for the introduction of terminal alkynes into biomolecules. Its reactivity with key amino acid residues, coupled with the efficiency and specificity of subsequent click chemistry reactions, has enabled a wide range of applications in bioconjugation. From the development of next-generation antibody-drug conjugates to the creation of sophisticated probes for studying cellular signaling, this compound and the propargyl group continue to be valuable tools for researchers, scientists, and drug development professionals. The methodologies and data presented in this guide provide a solid foundation for the successful application of this important bioconjugation strategy.

References

Propargyl-Tos as a Precursor for Clickable Linkers in Antibody-Drug Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the use of propargyl tosylate (Propargyl-Tos) as a starting material for the synthesis of cleavable linkers used in antibody-drug conjugates (ADCs). It covers the underlying chemistry, detailed experimental protocols for synthesis, conjugation, and evaluation, and presents representative data for a model ADC system.

Introduction: The Role of Linkers in ADC Design

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability in circulation, its drug-release mechanism, and ultimately its therapeutic index. An ideal linker is stable in the bloodstream to prevent premature drug release and systemic toxicity, yet is efficiently cleaved to release the active payload upon internalization into the target cancer cell.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for ADC development. This bioorthogonal reaction allows for the precise and stable conjugation of a payload to an antibody with high efficiency and under mild conditions. The propargyl group (a terminal alkyne) is a key functional handle for this reaction. Propargyl tosylate serves as an efficient reagent for introducing this propargyl group onto a linker or payload molecule during synthesis.

The Chemistry of this compound in Linker Synthesis

Propargyl tosylate (this compound) is not typically a component of the final ADC linker itself. Instead, it is a valuable synthetic precursor used to install a propargyl group onto a molecule. The tosylate moiety is an excellent leaving group, facilitating nucleophilic substitution reactions where a nucleophile (such as an amine or alcohol on a linker backbone) displaces the tosylate to form a stable bond with the propargyl group.

It is crucial to understand that the "cleavable" nature of an ADC linker derived from a propargyl precursor does not come from the tosylate group, which is eliminated during synthesis. The cleavable functionality (e.g., an enzyme-cleavable peptide sequence or a pH-sensitive hydrazone) is a separate component that is designed into the linker structure. The propargyl group provides the "clickable" handle for conjugation to an azide-modified antibody.

A Representative ADC System: Trastuzumab-vc-MMAE

To illustrate the principles and protocols, this guide will use a representative, well-characterized ADC system as a model:

-

Antibody: Trastuzumab (Herceptin®), which targets the HER2 receptor overexpressed in certain breast cancers. For the purpose of click chemistry, we will assume the use of a trastuzumab variant that has been site-specifically modified to contain an azide (B81097) group.

-

Payload: Monomethyl auristatin E (MMAE), a potent anti-mitotic agent that inhibits tubulin polymerization.

-

Linker: A cleavable linker containing a valine-citrulline (Val-Cit) dipeptide, which is selectively cleaved by the lysosomal enzyme Cathepsin B, a self-immolative spacer (PABC), and a PEG spacer to enhance solubility. The linker is functionalized with a propargyl group for conjugation.

Experimental Protocols

The following are detailed protocols for the synthesis of a cleavable linker-payload using a propargyl precursor, its conjugation to an antibody via click chemistry, and the subsequent characterization and evaluation of the ADC.

Synthesis of a Propargyl-PEG-Val-Cit-PABC-MMAE Linker-Payload

This multi-step synthesis creates a linker-payload construct ready for click conjugation.

Step 1: Propargylation of a PEG Spacer

-

Dissolve amino-PEG-alcohol in anhydrous dichloromethane (B109758) (DCM).

-

Add triethylamine (B128534) (2 equivalents) and cool the reaction mixture to 0°C.

-

Slowly add propargyl tosylate (1.2 equivalents) dissolved in DCM.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the resulting propargyl-PEG-alcohol by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of the Val-Cit-PABC Moiety

A detailed protocol for the synthesis of the Mc-Val-Cit-PABC-PNP activated linker can be complex. A general outline is provided below, often involving solid-phase peptide synthesis or solution-phase coupling reactions.

-

Protect the amino group of L-Citrulline with an Fmoc group.

-

Couple the Fmoc-Cit to p-aminobenzyl alcohol (PABOH).

-

Deprotect the Fmoc group.

-

Couple Fmoc-protected L-Valine to the deprotected Cit-PABOH.

-

Deprotect the Fmoc group to yield Val-Cit-PABOH.

-

Activate the hydroxyl group of the PABC moiety, for example, by converting it to a p-nitrophenyl (PNP) carbonate.

Step 3: Coupling of the Linker Components and MMAE

-

Couple the propargyl-PEG-alcohol from Step 1 to the activated Val-Cit-PABC moiety. This typically involves reacting the alcohol with an activated carbonate or other suitable functional group on the PABC spacer.

-

The final step is the conjugation of MMAE to the linker. This is often achieved by reacting the terminal end of the linker with the N-terminus of MMAE.

ADC Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the propargyl-functionalized linker-payload to an azide-modified antibody.

-

Preparation of Reagents:

-

Prepare a stock solution of the azide-modified antibody (e.g., Trastuzumab-azide) in a suitable buffer (e.g., PBS, pH 7.4).

-

Dissolve the Propargyl-PEG-Val-Cit-PABC-MMAE linker-payload in DMSO to create a concentrated stock solution.

-

Prepare fresh stock solutions of copper(II) sulfate (CuSO₄), a copper-coordinating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) in water.

-

-

Conjugation Reaction:

-

In a reaction vessel, dilute the azide-modified antibody to the desired concentration.

-

Add the linker-payload solution to the antibody solution. A molar excess of the linker-payload (e.g., 5-10 equivalents per azide site) is typically used.

-

In a separate tube, pre-mix the CuSO₄ and THPTA solutions to form the copper-ligand complex.

-

Add the copper-ligand complex to the antibody/linker-payload mixture.

-

Initiate the reaction by adding the sodium ascorbate (B8700270) solution.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Purification of the ADC:

-

Purify the ADC from excess linker-payload and reaction reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

The purified ADC should be buffer-exchanged into a suitable formulation buffer (e.g., PBS).

-

Characterization of the ADC

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined by several methods, including Hydrophobic Interaction Chromatography (HIC)-HPLC and Mass Spectrometry (MS).

-

HIC-HPLC Protocol:

-

Use a HIC column with a suitable stationary phase.

-

Equilibrate the column with a high-salt mobile phase (e.g., sodium phosphate (B84403) buffer with ammonium (B1175870) sulfate).

-

Inject the purified ADC onto the column.

-

Elute the ADC species using a decreasing salt gradient. Species with higher DAR are more hydrophobic and will elute later.

-

Integrate the peak areas for each DAR species to calculate the average DAR.

-

-

Mass Spectrometry Protocol:

-

Deglycosylate the ADC using an enzyme such as PNGase F to simplify the mass spectrum.

-

Analyze the intact or reduced (light and heavy chain) ADC by LC-MS.

-

Deconvolute the resulting mass spectra to determine the masses of the different drug-loaded species.

-

Calculate the average DAR based on the relative abundance of each species.

-

In Vitro Cytotoxicity Assay

The potency of the ADC is assessed by determining its ability to kill target cancer cells in culture.

-

Cell Seeding:

-

Seed HER2-positive cells (e.g., SK-BR-3) and HER2-negative control cells (e.g., MCF-7) in 96-well plates at a predetermined density.

-

Allow the cells to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, a non-targeting control ADC, and free MMAE in cell culture medium.

-

Add the diluted compounds to the cells and incubate for a defined period (e.g., 72-96 hours).

-

-

Viability Assessment (e.g., MTT Assay):

-

Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the viability data against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

In Vivo Efficacy Study

The anti-tumor activity of the ADC is evaluated in an animal model.

-

Animal Model:

-

Use immunodeficient mice (e.g., NOD-SCID or nude mice).

-

Implant HER2-positive tumor cells (e.g., NCI-N87) subcutaneously.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment:

-

Randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeting control ADC).

-

Administer the treatments intravenously at a specified dose and schedule.

-

-

Monitoring:

-

Measure tumor volume and mouse body weight regularly (e.g., twice a week).

-

Monitor the general health of the animals.

-

-

Endpoint and Analysis:

-

The study is typically terminated when tumors in the control group reach a predetermined size.

-

Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Statistically analyze the differences between the treatment groups.

-

Representative Quantitative Data

The following tables present representative data for a hypothetical Trastuzumab-Propargyl-PEG-vc-MMAE ADC, synthesized and evaluated as described above.

Table 1: ADC Characterization

| Parameter | Result |

| Average DAR (HIC-HPLC) | 3.8 |

| Average DAR (Mass Spec) | 3.9 |

| Monomer Purity (SEC) | >98% |

| Free Drug Level | <0.5% |

Table 2: In Vitro Cytotoxicity

| Cell Line | Target | IC50 (ng/mL) |

| SK-BR-3 | HER2-positive | 15.2 |

| NCI-N87 | HER2-positive | 12.8 |

| MCF-7 | HER2-negative | > 1000 |

| Free MMAE (SK-BR-3) | - | 0.5 |

Table 3: In Vivo Efficacy in NCI-N87 Xenograft Model

| Treatment Group (Dose) | Tumor Growth Inhibition (%) |

| Vehicle Control | 0 |

| ADC (5 mg/kg) | 85 |